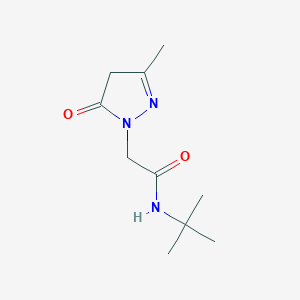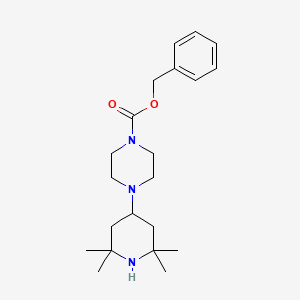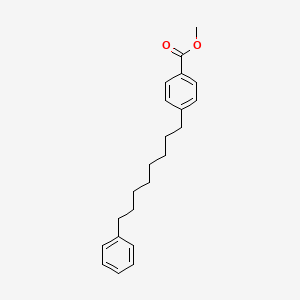
Methyl 4-(8-phenyloctyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(8-phenyloctyl)benzoate is an organic compound that belongs to the ester family It is characterized by a benzoate group attached to a long alkyl chain with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(8-phenyloctyl)benzoate typically involves the esterification of 4-(8-phenyloctyl)benzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(8-phenyloctyl)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 4-(8-phenyloctyl)benzoic acid and methanol.
Reduction: 4-(8-phenyloctyl)benzyl alcohol.
Substitution: Products such as nitro derivatives when nitration is performed.
Aplicaciones Científicas De Investigación
Methyl 4-(8-phenyloctyl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-(8-phenyloctyl)benzoate involves its interaction with biological membranes. The long alkyl chain and phenyl group allow it to insert into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: A simpler ester with a shorter alkyl chain, used primarily in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances and as a flavoring agent.
Propyl benzoate: Another ester with a propyl group, used in cosmetics and as a plasticizer.
Uniqueness
Methyl 4-(8-phenyloctyl)benzoate is unique due to its long alkyl chain with a phenyl group, which imparts distinct physical and chemical properties. This structure allows for specific interactions with biological membranes and makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C22H28O2 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
methyl 4-(8-phenyloctyl)benzoate |
InChI |
InChI=1S/C22H28O2/c1-24-22(23)21-17-15-20(16-18-21)14-8-5-3-2-4-7-11-19-12-9-6-10-13-19/h6,9-10,12-13,15-18H,2-5,7-8,11,14H2,1H3 |
Clave InChI |
MXWCAAHFKNFRIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


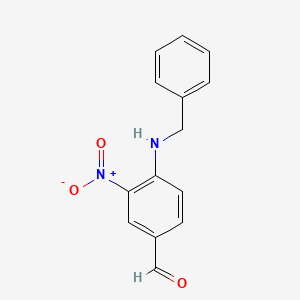
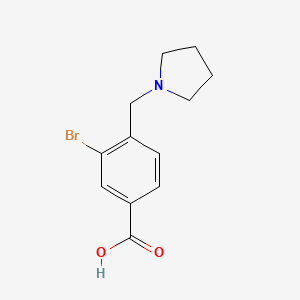
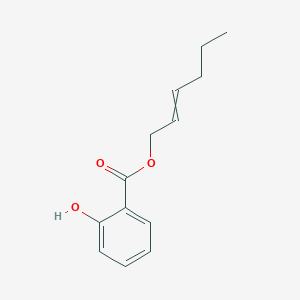
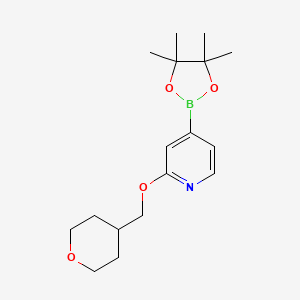
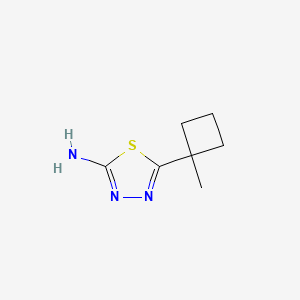
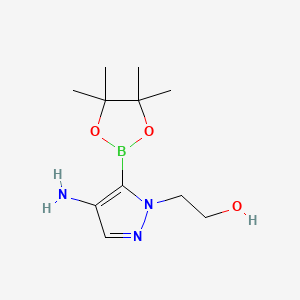
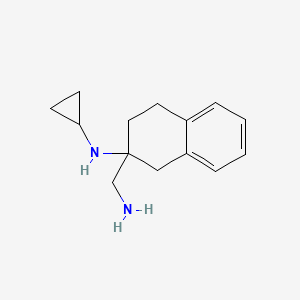
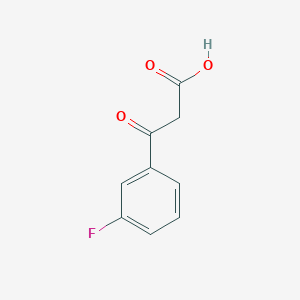
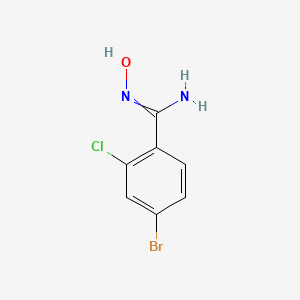
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
